

# Application Notes and Protocols: Intraperitoneal Injection of NP-C86

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## Compound of Interest

Compound Name: **NP-C86**

Cat. No.: **B1574664**

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## For Researchers, Scientists, and Drug Development Professionals

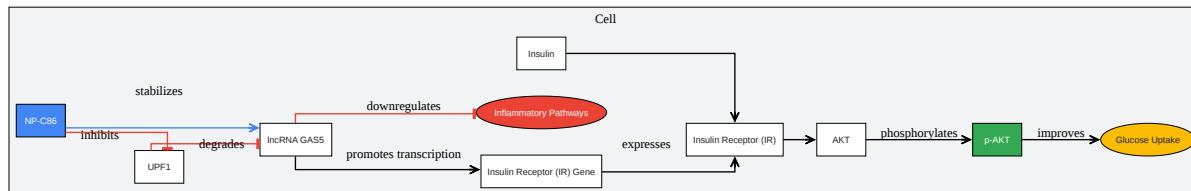
### Introduction:

**NP-C86** is a novel small-molecule compound designed to stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5). By preventing the degradation of GAS5, **NP-C86** enhances insulin signaling and mitigates inflammation, showing therapeutic potential for metabolic diseases such as Type 2 Diabetes (T2D) and neurodegenerative conditions.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of **NP-C86** in preclinical research settings, based on established *in vivo* studies.

## Mechanism of Action

**NP-C86** functions by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway that regulates RNA stability.[\[1\]](#)[\[3\]](#) This protective action increases the intracellular levels of GAS5. Elevated GAS5, in turn, binds to the promoter of the insulin receptor (IR), leading to increased IR expression.[\[5\]](#) The upregulation of IR enhances downstream insulin signaling, including the phosphorylation of AKT, which promotes improved glucose uptake and metabolism.[\[1\]](#) Furthermore, **NP-C86** has been shown to downregulate inflammatory pathways, contributing to its therapeutic effects.[\[1\]](#) [\[3\]](#)

# Signaling Pathway



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Caption: Mechanism of action of NP-C86.

## Data Presentation

### In Vivo Efficacy of Intraperitoneal NP-C86 in Diet-Induced Obese Diabetic (DIOD) Mice

Parameter	Control (DIOD Mice)	NP-C86 Treated (DIOD Mice)	Outcome	Reference
Dosage	Vehicle	200 ng/kg, 500 ng/kg, 1 µg/kg daily for 5 days	-	[1][3]
GAS5 Expression (Adipose Tissue)	Low	Increased	upregulates GAS5 levels.	[1]
Insulin Receptor (IR) mRNA Levels (Adipose Tissue)	Baseline	Significantly Increased	NP-C86 enhances IR gene expression.	[1][3]
Insulin Receptor (IR) Protein Levels (Adipose Tissue)	Baseline	Markedly Elevated	NP-C86 increases IR protein expression.	[1][3]
AKT Phosphorylation	Low	Enhanced	NP-C86 improves insulin signaling.	[1]
Glucose Tolerance (IPGTT)	Impaired Glucose Clearance	Significantly Improved Glucose Clearance	NP-C86 enhances glucose metabolism.	[1][3][6]
Inflammatory Cytokine (IL-1β) Levels (Adipose Tissue)	High	Significantly Decreased	NP-C86 reduces inflammation.	[1][3]
Body Weight	No Significant Change	No Significant Change	NP-C86 is well-tolerated with no effect on body weight.	[1][6]

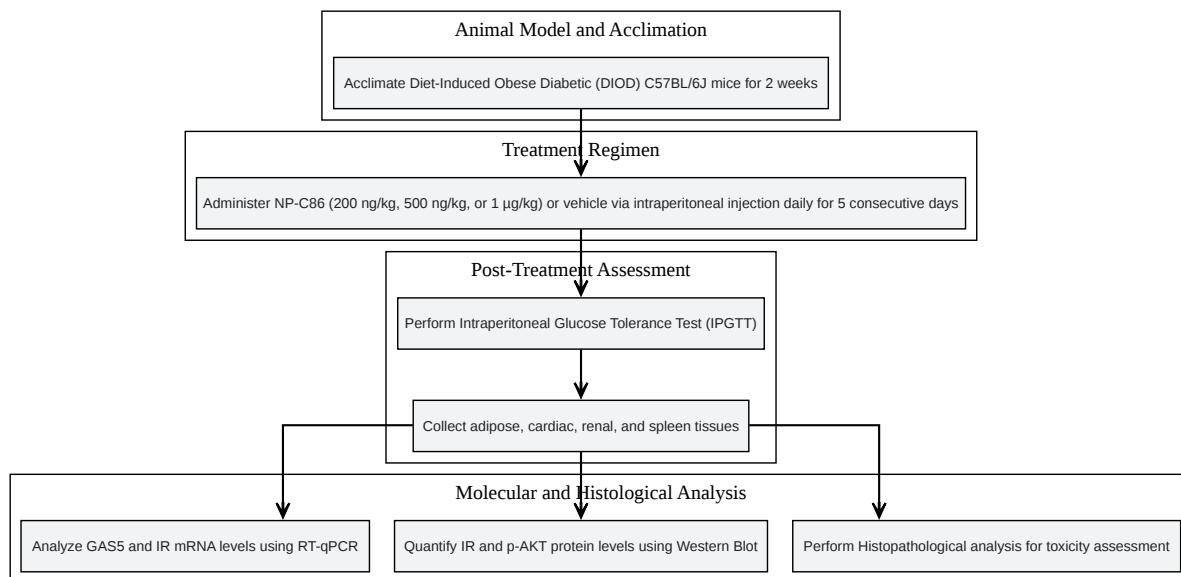
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Toxicity	-	No Observed Toxicity (Histopathologica l Analysis)	NP-C86 appears safe at tested doses.	[1][6]
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## Experimental Protocols

### Experimental Workflow for In Vivo Study



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## References

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